2-Methyl-1,3,4-oxadiazole
Overview
Description
2-Methyl-1,3,4-oxadiazole is a nitrogen and oxygen containing heterocycle . It is one of the four isomers of oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the generation of the iminoxy radical through anodic oxidation for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3,4-oxadiazole is C3H4N2O . Its average mass is 84.077 Da and its monoisotopic mass is 84.032364 Da .Chemical Reactions Analysis
The transformation of 1,3,4-oxadiazoles proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization . Another reaction involves the nucleophilic attack of amine at the pyridinium ring, followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,3,4-oxadiazole include a density of 1.1±0.1 g/cm3, boiling point of 123.1±23.0 °C at 760 mmHg, vapour pressure of 16.3±0.2 mmHg at 25°C, and enthalpy of vaporization of 34.6±3.0 kJ/mol .Scientific Research Applications
Synthesis and Chemical Properties
- A novel strategy for synthesizing 1,3,4-oxadiazoles involves direct annulation of hydrazides with methyl ketones, demonstrating efficient C-C bond cleavage via oxidative processes (Gao et al., 2015).
- Eco-friendly and high-yield synthesis of 2-aryl-1,3,4-oxadiazoles is achieved using hydrazides and 1,1-dichloro-2-nitroethene in water, without the need for catalysts (Zhu et al., 2015).
Industrial and Material Applications
- Oxadiazole derivatives, including 1,3,4-oxadiazoles, are used as corrosion inhibitors for mild steel, demonstrating high efficiency in acidic environments (Kalia et al., 2020).
- In materials science, 2-methyl-1,3,4-oxadiazole derivatives show potential in organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence properties (Cooper et al., 2022).
Biological Interactions and Medicinal Chemistry
- 1,3,4-Oxadiazoles, including 2-methyl variants, are prominent in drug research due to their low lipophilicity and bioactivity potential, exhibiting antibacterial and enzyme inhibition properties (Virk et al., 2023).
- The 1,3,4-oxadiazole scaffold is associated with diverse biological activities, including anticonvulsant, antidepressant, and antimicrobial effects, making it a valuable compound in novel drug development (Khalilullah et al., 2012).
Antimicrobial and Anticancer Potential
- 2,5-Disubstituted 1,3,4-oxadiazole derivatives exhibit broad-spectrum antibacterial and antifungal activities, potentially outperforming known antibiotics (Kumar et al., 2022).
- Derivatives of 1,3,4-oxadiazole have shown significant anti-cancer activity, often exceeding the effects of reference drugs in various cancer cell lines (Glomb et al., 2018).
Safety And Hazards
It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled or in case of skin or eye contact, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and flush eyes with water as a precaution .
Future Directions
There is a growing interest in heterocyclic systems of 1,3,4-oxadiazoles due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are being sought . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications is important to ensure high cytotoxicity towards malignant cells .
properties
IUPAC Name |
2-methyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339756 | |
Record name | 2-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3,4-oxadiazole | |
CAS RN |
3451-51-2 | |
Record name | 2-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.